Cas no 2413904-23-9 (tert-butyl 7-hydroxy-10-oxo-3,9-diazaspiro5.5undecane-3-carboxylate)

Tert-butyl 7-hydroxy-10-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate is a spirocyclic compound featuring a tert-butyl carbamate-protected diazaspiro framework with hydroxyl and ketone functional groups. Its rigid spiro structure enhances stereochemical control, making it valuable in synthetic organic chemistry, particularly for constructing complex heterocycles. The tert-butyloxycarbonyl (Boc) group offers stability and selective deprotection, facilitating further derivatization. The presence of both hydroxyl and ketone moieties provides versatile reactivity for modifications, such as oxidation or nucleophilic addition. This compound is useful in pharmaceutical intermediates and ligand design due to its balanced polarity and structural diversity. Proper handling under inert conditions is recommended to preserve its integrity.
tert-butyl 7-hydroxy-10-oxo-3,9-diazaspiro5.5undecane-3-carboxylate structure
2413904-23-9 structure
商品名:tert-butyl 7-hydroxy-10-oxo-3,9-diazaspiro5.5undecane-3-carboxylate
CAS番号:2413904-23-9
MF:C14H24N2O4
メガワット:284.351364135742
CID:5675102
PubChem ID:165769074

tert-butyl 7-hydroxy-10-oxo-3,9-diazaspiro5.5undecane-3-carboxylate 化学的及び物理的性質

名前と識別子

    • EN300-26666146
    • 2413904-23-9
    • tert-butyl 7-hydroxy-10-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate
    • tert-butyl 7-hydroxy-10-oxo-3,9-diazaspiro5.5undecane-3-carboxylate
    • インチ: 1S/C14H24N2O4/c1-13(2,3)20-12(19)16-6-4-14(5-7-16)8-11(18)15-9-10(14)17/h10,17H,4-9H2,1-3H3,(H,15,18)
    • InChIKey: ZCPHFRPKUYBLGE-UHFFFAOYSA-N
    • ほほえんだ: OC1CNC(CC21CCN(C(=O)OC(C)(C)C)CC2)=O

計算された属性

  • せいみつぶんしりょう: 284.17360725g/mol
  • どういたいしつりょう: 284.17360725g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 20
  • 回転可能化学結合数: 2
  • 複雑さ: 395
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 78.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.1

tert-butyl 7-hydroxy-10-oxo-3,9-diazaspiro5.5undecane-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26666146-1.0g
tert-butyl 7-hydroxy-10-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate
2413904-23-9 95.0%
1.0g
$1357.0 2025-03-20
Enamine
EN300-26666146-5g
tert-butyl 7-hydroxy-10-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate
2413904-23-9
5g
$3935.0 2023-09-12
Enamine
EN300-26666146-1g
tert-butyl 7-hydroxy-10-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate
2413904-23-9
1g
$1357.0 2023-09-12
Enamine
EN300-26666146-0.25g
tert-butyl 7-hydroxy-10-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate
2413904-23-9 95.0%
0.25g
$1249.0 2025-03-20
Enamine
EN300-26666146-0.5g
tert-butyl 7-hydroxy-10-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate
2413904-23-9 95.0%
0.5g
$1302.0 2025-03-20
Enamine
EN300-26666146-5.0g
tert-butyl 7-hydroxy-10-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate
2413904-23-9 95.0%
5.0g
$3935.0 2025-03-20
Enamine
EN300-26666146-10.0g
tert-butyl 7-hydroxy-10-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate
2413904-23-9 95.0%
10.0g
$5837.0 2025-03-20
Enamine
EN300-26666146-0.05g
tert-butyl 7-hydroxy-10-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate
2413904-23-9 95.0%
0.05g
$1140.0 2025-03-20
Enamine
EN300-26666146-0.1g
tert-butyl 7-hydroxy-10-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate
2413904-23-9 95.0%
0.1g
$1195.0 2025-03-20
Enamine
EN300-26666146-2.5g
tert-butyl 7-hydroxy-10-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate
2413904-23-9 95.0%
2.5g
$2660.0 2025-03-20

tert-butyl 7-hydroxy-10-oxo-3,9-diazaspiro5.5undecane-3-carboxylate 関連文献

tert-butyl 7-hydroxy-10-oxo-3,9-diazaspiro5.5undecane-3-carboxylateに関する追加情報

tert-butyl 7-hydroxy-10-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS No. 2413904-23-9): A Comprehensive Overview

tert-butyl 7-hydroxy-10-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS No. 2413904-23-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of spirocyclic compounds, which are characterized by their unique structural features and potential biological activities. The spiro[5.5]undecane core, combined with the 7-hydroxy and 10-oxo functionalities, makes this molecule particularly interesting for its potential therapeutic applications.

The tert-butyl group in the compound's structure plays a crucial role in enhancing its stability and solubility, making it a valuable candidate for drug development. The presence of the carboxylate moiety further contributes to its chemical reactivity and biological activity. Recent studies have highlighted the importance of such functional groups in modulating the pharmacokinetic properties of small molecules, thereby optimizing their therapeutic potential.

In the context of medicinal chemistry, tert-butyl 7-hydroxy-10-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate has been investigated for its potential as a lead compound in the development of novel therapeutics. One of the key areas of interest is its activity against various biological targets, including enzymes and receptors involved in disease pathways. For instance, preliminary studies have shown that this compound exhibits potent inhibitory activity against specific kinases, which are implicated in several cancers and inflammatory disorders.

The spirocyclic nature of this compound also confers unique conformational properties that can influence its binding affinity to target proteins. This structural feature is particularly advantageous in designing molecules with high selectivity and reduced off-target effects, which are critical considerations in drug discovery and development.

Recent advancements in computational chemistry and molecular modeling have further enhanced our understanding of the structure-activity relationships (SAR) of tert-butyl 7-hydroxy-10-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate. These tools have been instrumental in predicting the compound's interactions with biological targets and optimizing its pharmacological profile. For example, molecular docking studies have revealed that the 7-hydroxy group forms hydrogen bonds with key residues in the active site of target enzymes, while the 10-oxo functionality contributes to π-stacking interactions that stabilize the protein-ligand complex.

In addition to its potential as a therapeutic agent, tert-butyl 7-hydroxy-10-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate has also been explored for its use as a synthetic intermediate in the preparation of more complex molecules. The versatility of this compound as a building block has been demonstrated in various synthetic routes, where it serves as a key intermediate in the synthesis of analogs with enhanced biological activities.

The synthesis of tert-butyl 7-hydroxy-10-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate typically involves multi-step procedures that require careful control of reaction conditions to ensure high yields and purity. Recent advancements in synthetic methodologies have led to more efficient and scalable processes for producing this compound. For instance, transition metal-catalyzed reactions have been employed to construct the spirocyclic core efficiently, while selective oxidation steps have been optimized to introduce the 10-oxo functionality with high regioselectivity.

From a pharmacological perspective, tert-butyl 7-hydroxy-10-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate has shown promising results in preclinical studies. In vitro assays have demonstrated its ability to inhibit specific kinases with high potency and selectivity, while in vivo studies have provided evidence of its efficacy in animal models of disease. These findings suggest that this compound has significant potential as a lead molecule for further optimization and development into a clinical candidate.

The safety profile of tert-butyl 7-hydroxy-10-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate is another critical aspect that has been evaluated through extensive toxicity studies. Preliminary data indicate that this compound exhibits favorable safety margins at therapeutic doses, with minimal adverse effects observed in preclinical models. However, further investigations are necessary to fully characterize its safety profile and ensure its suitability for human use.

In conclusion, tert-butyl 7-hydroxy-10-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS No. 2413904-23-9) represents a promising molecule with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further development into novel therapeutics targeting various diseases. Ongoing research efforts aim to optimize its pharmacological properties and advance it through preclinical and clinical stages towards eventual approval as a safe and effective treatment option.

おすすめ記事

推奨される供給者
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd